4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone
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Overview
Description
4-Methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylphenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is filtered and recrystallized from ethanol to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. In medicinal chemistry, it is believed to inhibit enzymes or proteins essential for the survival of pathogens or cancer cells. The compound can form coordination complexes with metal ions, which may enhance its biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-Methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-Methoxybenzaldehyde N-(4-chlorophenyl)thiosemicarbazone
- 4-Methoxybenzaldehyde N-(4-fluorophenyl)thiosemicarbazone
Comparison: 4-Methoxybenzaldehyde N-(4-methylphenyl)thiosemicarbazone is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct pharmacological properties and reactivity patterns. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the compound’s ability to interact with biological targets or undergo specific chemical reactions.
Properties
IUPAC Name |
1-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12-3-7-14(8-4-12)18-16(21)19-17-11-13-5-9-15(20-2)10-6-13/h3-11H,1-2H3,(H2,18,19,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZRMYQWWMLRNX-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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